2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO3. It is a benzaldehyde derivative, characterized by the presence of a hydroxyl group, a methoxy group, and a pyridinyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzoic acid.
Reduction: 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve the desired biological response .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the pyridinyl group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but with a hydroxyl group at the para position relative to the methoxy group
Uniqueness
2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde is unique due to the presence of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its solubility and stability in various environments .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-5-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO3/c1-17-12-7-10(6-11(8-15)13(12)16)9-2-4-14-5-3-9/h2-8,16H,1H3 |
InChI Key |
HAODQXIJMBNKBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.